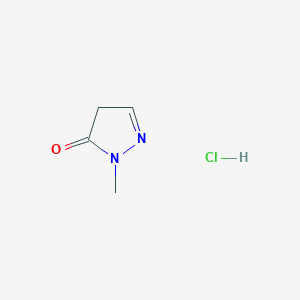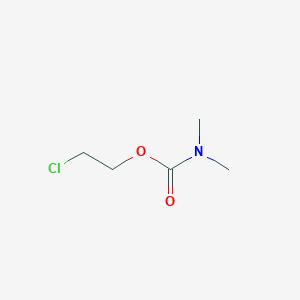
2-Chloroethyl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl dimethylcarbamate is an organic compound with the molecular formula C5H10ClNO2. It is a carbamate ester derived from dimethylcarbamic acid and 2-chloroethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloroethyl dimethylcarbamate can be synthesized through the reaction of dimethylcarbamic acid chloride with 2-chloroethanol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
ClCOOCH3+ClCH2CH2OH→ClCH2CH2OCOOCH3+HCl
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene-free methods to ensure safety and environmental sustainability. One such method includes the reaction of dimethyl carbonate with 2-chloroethanol in the presence of a catalyst such as iron-chrome (Fe2O3/Cr2O3) at elevated temperatures .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethyl dimethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form dimethylcarbamic acid and 2-chloroethanol.
Oxidation: It can be oxidized to form corresponding carbamate esters.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Pyridine, triethylamine, iron-chrome catalysts
Conditions: Elevated temperatures, acidic or basic environments
Major Products
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Hydrolysis Products: Dimethylcarbamic acid and 2-chloroethanol
Oxidation Products: Corresponding carbamate esters
Aplicaciones Científicas De Investigación
2-Chloroethyl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloroethyl dimethylcarbamate involves the inhibition of enzymes by carbamoylation. The compound reacts with the active site of the enzyme, forming a covalent bond and thereby inhibiting its activity. This mechanism is similar to that of other carbamate esters, which are known to inhibit cholinesterase enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloroethyl methylcarbamate
- 2-Chloroethyl ethylcarbamate
- 2-Chloroethyl phenylcarbamate
Uniqueness
2-Chloroethyl dimethylcarbamate is unique due to its specific molecular structure, which imparts distinct reactivity and selectivity in chemical reactions. Its dimethylcarbamate moiety provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields .
Propiedades
Número CAS |
20485-86-3 |
|---|---|
Fórmula molecular |
C5H10ClNO2 |
Peso molecular |
151.59 g/mol |
Nombre IUPAC |
2-chloroethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C5H10ClNO2/c1-7(2)5(8)9-4-3-6/h3-4H2,1-2H3 |
Clave InChI |
AUCIQBSDQJMTDZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


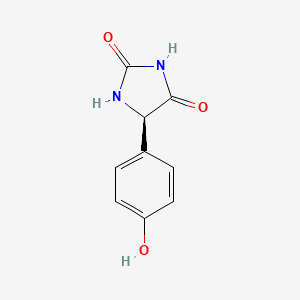
![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B12923777.png)
![Ethyl 4-chloro-2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B12923778.png)
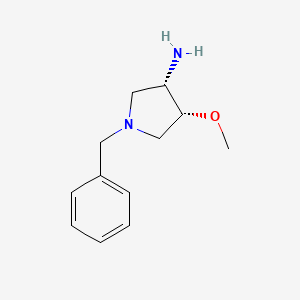
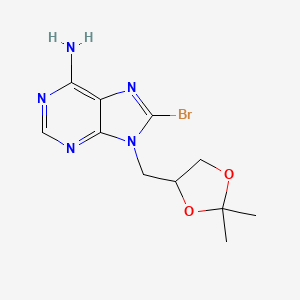
![(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride](/img/structure/B12923804.png)
![(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid](/img/structure/B12923813.png)
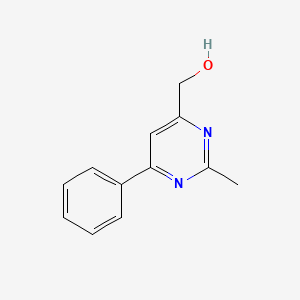
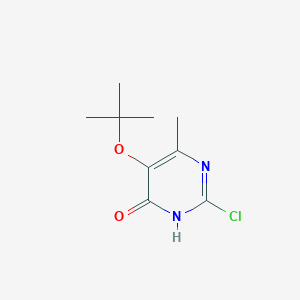
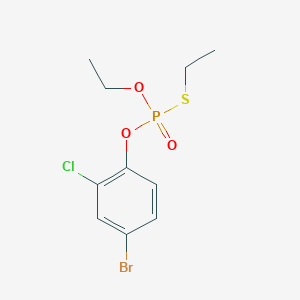
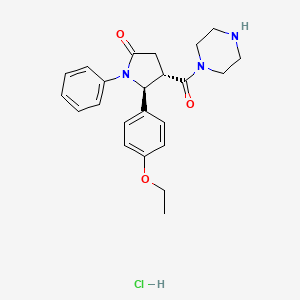
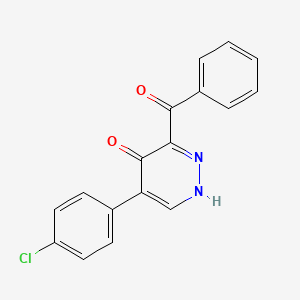
![(5e)-5-[(2-Chlorophenyl)imino]furan-2(5h)-one](/img/structure/B12923841.png)
